molecular formula C15H22O4S B3048488 (trans-4-(Hydroxymethyl)cyclohexyl)methyl 4-methylbenzenesulfonate CAS No. 170811-08-2

(trans-4-(Hydroxymethyl)cyclohexyl)methyl 4-methylbenzenesulfonate

Cat. No.: B3048488
CAS No.: 170811-08-2
M. Wt: 298.4 g/mol
InChI Key: ASIMZMWFIWAOJZ-UHFFFAOYSA-N
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Description

(trans-4-(Hydroxymethyl)cyclohexyl)methyl 4-methylbenzenesulfonate is a chemical compound with the molecular formula C15H22O4S and a molecular weight of 298.4 g/mol.

Preparation Methods

The synthesis of (trans-4-(Hydroxymethyl)cyclohexyl)methyl 4-methylbenzenesulfonate involves several steps. One method includes the regio- and diastereoselective synthesis of trans-3,4-diaryldihydrocoumarins via metal-free [4+2] annulation of ynamides with o-hydroxybenzyl alcohols . This process is characterized by a wide substrate scope, good functional group tolerance, and efficiency on a gram scale . Industrial production methods often involve the use of strong bases and solvents such as aliphatic ethers, cyclic ethers, dialkylsulfoxides, or dialkyl sulfones .

Chemical Reactions Analysis

(trans-4-(Hydroxymethyl)cyclohexyl)methyl 4-methylbenzenesulfonate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . Common reagents used in these reactions include strong acids and bases, as well as metal catalysts . Major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

This compound has several scientific research applications. It is used in the synthesis of other chemical compounds and as an intermediate in various chemical reactions . In the industry, it is used in the production of pharmaceuticals and other chemical products .

Mechanism of Action

The mechanism of action of (trans-4-(Hydroxymethyl)cyclohexyl)methyl 4-methylbenzenesulfonate involves its interaction with specific molecular targets and pathways . These interactions can lead to various biological effects, depending on the specific application and context . The compound may interact with enzymes, receptors, or other proteins, influencing their activity and function .

Comparison with Similar Compounds

Similar compounds to (trans-4-(Hydroxymethyl)cyclohexyl)methyl 4-methylbenzenesulfonate include trans-1,4-cyclohexanediMethanol Monotosylate and other hydroxymethylated derivatives . These compounds share similar chemical structures and properties but may differ in their specific applications and effects . The uniqueness of this compound lies in its specific molecular structure and the resulting chemical and biological properties .

Properties

IUPAC Name

[4-(hydroxymethyl)cyclohexyl]methyl 4-methylbenzenesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22O4S/c1-12-2-8-15(9-3-12)20(17,18)19-11-14-6-4-13(10-16)5-7-14/h2-3,8-9,13-14,16H,4-7,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASIMZMWFIWAOJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OCC2CCC(CC2)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30437643
Record name trans-4-(hydroxymethyl)cyclohexylmethyl toluene-4-sulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30437643
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

298.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

170811-08-2
Record name trans-4-(hydroxymethyl)cyclohexylmethyl toluene-4-sulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30437643
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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